molecular formula C7H8ClNO3S B2589614 3-Chloro-2-methoxybenzenesulfonamide CAS No. 1261599-13-6

3-Chloro-2-methoxybenzenesulfonamide

Cat. No.: B2589614
CAS No.: 1261599-13-6
M. Wt: 221.66
InChI Key: VGRSKGRUTDYLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and a methoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-2-methoxybenzene. The process begins with the chlorination of 2-methoxybenzene to introduce the chlorine atom at the desired position. This is followed by the sulfonation reaction, where a sulfonamide group is introduced using sulfonating agents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxybenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzenesulfonamide
  • 2-Chloro-5-methoxybenzenesulfonamide
  • 3-Bromo-2-methoxybenzenesulfonamide

Uniqueness

3-Chloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the benzene ring influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSKGRUTDYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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